4-CHLOROMETHYLSTILBENE

Description

The exact mass of the compound 1-(Chloromethyl)-4-(2-phenylethenyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-4-(2-phenylethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJQBYQAGGHNAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-CHLOROMETHYLSTILBENE chemical properties and structure

An In-depth Technical Guide to 4-Chloromethylstilbene: Properties, Synthesis, and Applications in Research and Development

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a derivative of stilbene, a diarylethene core structure that has garnered significant attention in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, synthesis methodologies, and reactivity. We will explore its potential applications as a versatile intermediate in drug discovery and the development of novel functional materials. The discussion is grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a thorough understanding of this compound's scientific and practical significance.

Introduction: The Stilbene Scaffold and the Significance of the Chloromethyl Moiety

The stilbene scaffold, characterized by a 1,2-diphenylethylene core, is a privileged structure in drug discovery. Stilbene and its naturally occurring derivatives, such as resveratrol, exhibit a wide spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and anti-HIV properties.[1] These compounds can exist as two geometric isomers, (E)-stilbene (trans) and (Z)-stilbene (cis), with the (E)-isomer generally being the more thermodynamically stable and often exhibiting more potent biological activity.[1]

The introduction of a chloromethyl group (-CH₂Cl) onto the stilbene framework, as in this compound, introduces a reactive electrophilic site. This functional group is a versatile handle for synthetic chemists, enabling the covalent attachment of the stilbene scaffold to other molecules of interest. In medicinal chemistry, the strategic incorporation of chlorine-containing functional groups can enhance a molecule's biological activity by increasing its lipophilicity, which can improve cell membrane permeability.[2] The chloromethyl group, in particular, acts as a benzyl halide, making it a potent alkylating agent for various nucleophiles such as amines, thiols, and carboxylates. This reactivity is central to its utility as a building block in the synthesis of more complex molecular architectures.

Molecular Structure and Physicochemical Properties

This compound is systematically named 1-(chloromethyl)-4-(2-phenylethenyl)benzene.[3] It is most commonly available as the (E)- or trans-isomer.[4][5]

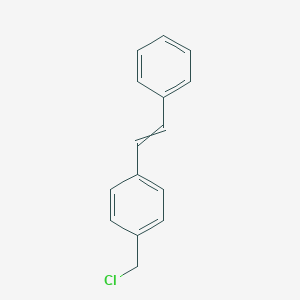

Chemical Structure

The structure of (E)-4-Chloromethylstilbene combines the rigid, planar stilbene backbone with a reactive chloromethyl group on one of the phenyl rings.

Figure 1: Chemical structure of (E)-4-Chloromethylstilbene.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃Cl | [3] |

| Molecular Weight | 228.72 g/mol | [4][5] |

| IUPAC Name | 1-(chloromethyl)-4-(2-phenylethenyl)benzene | [3] |

| CAS Number | 150253-59-1 (predominantly trans) | [4][5] |

| Melting Point | 113-117 °C | [4] |

| Canonical SMILES | C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCl | [3] |

| InChIKey | IWJQBYQAGGHNAB-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of stilbene derivatives can be achieved through various olefination reactions.[1] The Wittig reaction is a widely employed and reliable method for the stereoselective synthesis of alkenes, including stilbenes.[6][7] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide.

A plausible and efficient synthetic route to (E)-4-Chloromethylstilbene is the Wittig reaction between benzaldehyde and the ylide generated from 4-(chloromethyl)benzyltriphenylphosphonium chloride.

Synthetic Workflow: Wittig Reaction

Figure 2: A representative workflow for the synthesis of this compound via the Wittig reaction.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(chloromethyl)benzyltriphenylphosphonium chloride

-

To a solution of α,α'-dichloro-p-xylene (1 equivalent) in anhydrous toluene, add triphenylphosphine (1 equivalent).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature. The phosphonium salt will precipitate.

-

Collect the solid by vacuum filtration, wash with cold toluene, and dry under vacuum to yield the desired phosphonium salt.

Step 2: Synthesis of (E)-4-Chloromethylstilbene

-

Suspend the 4-(chloromethyl)benzyltriphenylphosphonium chloride (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi) (1.1 equivalents), portion-wise to the suspension to generate the ylide (a deep red or orange color is typically observed).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (E)-4-Chloromethylstilbene as a solid.

Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its bifunctional nature: the stilbene core provides a biologically relevant scaffold, while the chloromethyl group serves as a reactive site for further functionalization.

Key Reactions

The benzylic chloride is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a variety of functional groups, making it a valuable intermediate.

Figure 3: Key nucleophilic substitution reactions of this compound.

Application in "Click Chemistry"

A particularly powerful application of this compound is in the synthesis of precursors for "click chemistry," a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[8][9] By reacting this compound with sodium azide, one can synthesize 4-(azidomethyl)stilbene. This azide-functionalized stilbene can then be coupled with a terminal alkyne via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to form a stable triazole linker.[10] This strategy is widely used in drug discovery to conjugate the stilbene pharmacophore to other bioactive molecules, peptides, or carrier systems to create novel bioconjugates or multi-target drugs.[9]

Potential as a Linker in PROTACs and Molecular Probes

The ability to connect the stilbene moiety to other molecules makes this compound an attractive building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and fluorescent molecular probes. In a PROTAC, the stilbene could potentially serve as a ligand for a protein of interest, while the chloromethyl handle allows for the attachment of a linker and an E3 ligase-binding element. As a molecular probe, the stilbene's inherent fluorescence could be modulated upon binding to a biological target, with the chloromethyl group enabling covalent attachment to that target for imaging and target identification studies.

Spectroscopic Characterization

The unambiguous identification of this compound requires a combination of spectroscopic techniques.[11] While specific spectra are not provided in the search results, a hypothetical analysis based on the structure is as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be complex in the aromatic region (typically δ 7.0-7.6 ppm), showing signals for the protons on both phenyl rings. A characteristic singlet for the benzylic protons of the -CH₂Cl group would be expected around δ 4.5-4.7 ppm. The vinyl protons of the trans-double bond would appear as two doublets with a large coupling constant (J ≈ 16 Hz) in the δ 6.9-7.2 ppm region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show multiple signals in the aromatic region (δ 120-140 ppm). A distinct signal for the benzylic carbon (-CH₂Cl) would be observed around δ 45-50 ppm.

-

IR (Infrared) Spectroscopy: Key vibrational bands would include C-H stretching from the aromatic rings (~3000-3100 cm⁻¹), C=C stretching from the aromatic rings and the alkene (~1450-1600 cm⁻¹), and a C-Cl stretching band (~600-800 cm⁻¹). A characteristic out-of-plane bending for the trans-alkene would be present around 960-970 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z 228. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

Safety and Handling

As a reactive alkylating agent, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is classified as an irritant, and contact with skin, eyes, and the respiratory tract should be avoided.[4]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its structure combines a biologically relevant stilbene scaffold with a reactive chloromethyl group, enabling its use as a building block for the synthesis of complex molecules. The methodologies for its synthesis are well-established, and its reactivity allows for a wide range of chemical transformations. For researchers and scientists in the field of drug development, this compound represents a powerful tool for creating novel therapeutics, molecular probes, and advanced materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemdad Co., Ltd. This compound 95. [Link]

-

PubChem. 4-Chlorostilbene. National Center for Biotechnology Information. [Link]

-

Kumar, A., et al. Synthetic approaches toward stilbenes and their related structures. Chemistry Central Journal, 2017. [Link]

-

Shriner, R. L., & Berger, A. trans-STILBENE. Organic Syntheses. [Link]

-

Patai, S. Stilbenes Preparation and Analysis. Wiley-VCH, 2009. [Link]

-

Refubium. Syntheses - 3.1 Synthesis of Stilbene Derivatives. Freie Universität Berlin. [Link]

- Google Patents.

-

PubChem. Spectral Information in PubChem. National Center for Biotechnology Information. [Link]

-

Pathak, T. P., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 2021. [Link]

-

ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube, 2019. [Link]

-

ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube, 2020. [Link]

-

The Organic Chemistry Tutor. Structure Determination from Spectra (4) (H NMR, C NMR, IR) [Alkyl Halides, Nitriles, and Carbonyls]. YouTube, 2021. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure? [Link]

-

Jiang, X., et al. Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 2019. [Link]

-

OUCI. Recent applications of click chemistry in drug discovery. [Link]

-

ResearchGate. Recent applications of click chemistry in drug discovery. [Link]

-

MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2023. [Link]

Sources

- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C15H13Cl | CID 3530988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 95 One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 4-氯甲基芪,主要为反式 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 8. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent applications of click chemistry in drug discovery [ouci.dntb.gov.ua]

- 11. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloromethylstilbene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Stilbene Scaffold

Stilbenes, a class of compounds characterized by a 1,2-diphenylethylene core, are of significant interest in medicinal chemistry and materials science.[1][2] The stilbene scaffold is a key structural motif in a variety of natural products and synthetic molecules exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The introduction of a chloromethyl group at the 4-position of the stilbene backbone, yielding 4-chloromethylstilbene, provides a reactive handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules and potential drug candidates.[5] The presence of the chlorine atom can also influence the molecule's pharmacokinetic and pharmacodynamic properties, a common strategy in drug design.[5]

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering insights into the underlying principles of the synthetic methodologies and detailed analysis of its spectral properties.

Synthesis of this compound: A Tale of Two Reactions

The synthesis of stilbene derivatives is most commonly achieved through two powerful and versatile reactions: the Wittig reaction and the Heck reaction. Both methods offer distinct advantages and are widely employed in organic synthesis.

The Wittig Reaction: A Classic Approach to Alkene Synthesis

The Wittig reaction is a Nobel Prize-winning method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[6] This reaction is highly reliable and offers good control over the stereochemistry of the resulting alkene.

Reaction Principle: The synthesis of this compound via the Wittig reaction involves the reaction of benzaldehyde with a phosphorus ylide generated from 4-(chloromethyl)benzyltriphenylphosphonium halide. The strong base deprotonates the phosphonium salt to form the nucleophilic ylide, which then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting betaine intermediate collapses to form an oxaphosphetane, which then fragments to yield the desired this compound and triphenylphosphine oxide.

Illustrative Workflow for Wittig Synthesis:

Caption: A generalized workflow for the synthesis of this compound via the Wittig reaction.

Experimental Protocol (Adapted from general procedures for stilbene synthesis): [6][7]

-

Phosphonium Salt Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(chloromethyl)benzyl chloride and triphenylphosphine in a suitable solvent such as toluene or acetonitrile. Heat the mixture to reflux for several hours. The phosphonium salt will precipitate out of the solution upon cooling. Collect the salt by vacuum filtration, wash with a cold solvent, and dry under vacuum.

-

Ylide Generation and Wittig Reaction: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend the dried phosphonium salt in an anhydrous solvent like tetrahydrofuran (THF). Cool the suspension in an ice bath and slowly add a strong base such as n-butyllithium or sodium hydride. The formation of the ylide is often indicated by a color change. After stirring for a period, add a solution of benzaldehyde in the same anhydrous solvent dropwise to the ylide solution.

-

Reaction Monitoring and Workup: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry it over an anhydrous salt like sodium sulfate. After filtering off the drying agent, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

The Heck Reaction: A Palladium-Catalyzed Cross-Coupling Marvel

The Heck reaction, another Nobel Prize-winning transformation, is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[8][9] It is particularly useful for the synthesis of substituted alkenes.

Reaction Principle: The synthesis of this compound via the Heck reaction typically involves the palladium-catalyzed coupling of 4-chloromethylphenyl halide (e.g., bromide or iodide) with styrene. The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. The resulting arylpalladium(II) complex then undergoes migratory insertion with styrene, followed by β-hydride elimination to release the this compound product and a palladium hydride species. The base in the reaction mixture regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Illustrative Workflow for Heck Synthesis:

Caption: A generalized workflow for the synthesis of this compound via the Heck reaction.

Experimental Protocol (Adapted from general procedures for stilbene synthesis): [8][9]

-

Reaction Setup: In a reaction vessel, combine 4-chloromethylphenyl halide, styrene, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine or potassium carbonate) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Heck Coupling: Heat the reaction mixture to an elevated temperature (typically 80-120 °C) under an inert atmosphere. Monitor the reaction's progress using TLC.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature and filter it to remove any insoluble materials. Dilute the filtrate with water and extract the product with an organic solvent. Wash the combined organic extracts with water and brine, and then dry over an anhydrous salt. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques. The following data are based on expected values and data from similar compounds.[10][11][12]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃Cl | [13] |

| Molecular Weight | 228.72 g/mol | [13] |

| Appearance | White to off-white solid | |

| Melting Point | 113-117 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence of all key functional groups and their connectivity.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the vinylic protons of the double bond, and the methylene protons of the chloromethyl group. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-7.6 ppm). The vinylic protons will likely appear as doublets in the region of δ 6.9-7.2 ppm, with a large coupling constant characteristic of a trans-alkene. The methylene protons of the -CH₂Cl group are expected to be a singlet at around δ 4.6 ppm.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule. The aromatic carbons will resonate in the δ 125-140 ppm range. The vinylic carbons will appear in the δ 126-130 ppm region. The carbon of the chloromethyl group is expected to be observed at approximately δ 46 ppm.[14][15]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.[16][17] The FT-IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

~3020-3080 cm⁻¹: C-H stretching vibrations of the aromatic and vinylic protons.

-

~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~965 cm⁻¹: Out-of-plane C-H bending vibration of the trans-vinylic protons, which is a strong and characteristic peak for trans-stilbenes.

-

~690-770 cm⁻¹: C-Cl stretching vibration of the chloromethyl group.[18]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 228, corresponding to the molecular weight of the compound.[13] Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 230 with an intensity of about one-third of the molecular ion peak should also be observed. Common fragmentation patterns may include the loss of a chlorine atom (M-35) and the cleavage of the benzyl-chlorine bond.[19][20][21]

Applications in Drug Discovery and Development

The stilbene scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[22] The introduction of the chloromethyl group on the stilbene core provides a reactive site for the facile introduction of various functional groups, allowing for the creation of libraries of novel compounds for biological screening.[5]

Derivatives of this compound can be synthesized to explore structure-activity relationships (SAR) and optimize lead compounds. For instance, the chloromethyl group can be converted to amines, ethers, esters, and other functionalities to modulate properties such as solubility, metabolic stability, and target binding affinity. Stilbene derivatives have shown promise as anticancer, anti-inflammatory, and neuroprotective agents, and this compound serves as a key intermediate in the synthesis of these potentially therapeutic molecules.[1][2][3]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact, flush the affected area with copious amounts of water and seek medical attention. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials. All waste should be disposed of in accordance with local regulations.

References

- Sengupta, S., & Sadhukhan, S. K. (n.d.). SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Organic Syntheses Procedure.

- ChemicalBook. (n.d.). This compound 95(150253-59-1)FT-IR.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- The Royal Society of Chemistry. (n.d.). 4.

- Medicinal chemistry perspective on the structure–activity relationship of stilbene deriv

- Medicinal chemistry perspective on the structure–activity relationship of stilbene deriv

- 8. Wittig Reaction. (n.d.). Web Pages.

- The Wittig Reaction: Prepar

- Benchchem. (n.d.).

- Chegg.com. (2022, August 5). Solved The 1H and 13C{1H} NMR spectra of.

- The University of Liverpool Repository. (n.d.).

- Analytics, Properties and Applications of Biologically Active Stilbene Deriv

- New palladium carbene catalysts for the Heck reaction of aryl chlorides in ionic liquids. (n.d.).

- The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.).

- Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment).

- some previous examples (13c-nmr). (n.d.).

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- Taylor & Francis. (n.d.). Heck reaction – Knowledge and References.

- PMC - NIH. (2023, June 1).

- Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).

- SpectraBase. (n.d.). Trans-4-chloro-4'-methoxystilbene - Optional[13C NMR] - Chemical Shifts.

- NIST WebBook. (n.d.). Benzene, 1-chloro-4-methyl-.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Wikipedia. (n.d.). Medicinal chemistry.

- PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIV

- PMC - PubMed Central. (n.d.). Chalcone: A Privileged Structure in Medicinal Chemistry.

- Spectroscopy Online. (2023, September 1).

- NIST WebBook. (n.d.). Stilbene, α-methyl-, (E)-.

- NIST WebBook. (n.d.). Benzene, 1-chloro-4-(1-methylethenyl)-.

- NIST WebBook. (n.d.). Benzene, 1-chloro-4-methyl-.

- SpectraBase. (n.d.). (E)-1-chloro-4-styrylbenzene - Optional[FTIR] - Spectrum.

- NIST WebBook. (n.d.). 4-Chloro-1-tributylsilyloxybenzene.

- Carewell Pharma. (n.d.). Medicinal Chemistry 1 - 4th Semester - B Pharmacy Notes.

Sources

- 1. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. atc.io [atc.io]

- 8. orgsyn.org [orgsyn.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. This compound 95(150253-59-1)FT-IR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. Solved The 1H and 13C{1H} NMR spectra of | Chegg.com [chegg.com]

- 13. This compound | C15H13Cl | CID 3530988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Previous spectra [qorganica.qui.uam.es]

- 15. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638) [hmdb.ca]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Benzene, 1-chloro-4-methyl- [webbook.nist.gov]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. Stilbene, α-methyl-, (E)- [webbook.nist.gov]

- 20. Benzene, 1-chloro-4-(1-methylethenyl)- [webbook.nist.gov]

- 21. Benzene, 1-chloro-4-methyl- [webbook.nist.gov]

- 22. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

What is 4-CHLOROMETHYLSTILBENE used for in research

An In-Depth Technical Guide on the Research Applications of 4-Chloromethylstilbene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, focusing on its potential application as a derivatizing agent for the analysis of carboxylic acids in research settings. While direct, field-proven protocols for this compound are not widely documented in current scientific literature, its chemical structure suggests a significant, albeit largely unexplored, potential in analytical chemistry. This document, therefore, synthesizes established principles of chemical derivatization and fluorescence spectroscopy to present a theoretical framework for its use, intended for researchers, scientists, and professionals in drug development.

Introduction to this compound: A Molecule of Untapped Potential

This compound is an organic compound featuring a stilbene backbone, which is known for its fluorescent properties.[1][2] The molecule's structure is characterized by a reactive chloromethyl group (-CH₂Cl) attached to one of the phenyl rings of the stilbene core. This combination of a fluorescent scaffold and a reactive functional group makes it a promising, yet underutilized, candidate for a fluorescent labeling and derivatization reagent in analytical research.

The core value of such a reagent lies in its ability to chemically modify an analyte of interest, thereby enhancing its detectability in analytical systems like High-Performance Liquid Chromatography (HPLC).[3] For molecules that lack a native chromophore or fluorophore, such as fatty acids, derivatization is an essential step to enable sensitive detection.[4]

| Property | Value |

| Molecular Formula | C₁₅H₁₃Cl |

| Molecular Weight | 228.71 g/mol |

| Core Structure | Stilbene |

| Reactive Group | Chloromethyl (-CH₂Cl) |

| Potential Application | Fluorescent derivatization of carboxylic acids |

The Chemistry of Derivatization: A Theoretical Application for Carboxylic Acids

The primary theoretical application of this compound in a research context is as a pre-column derivatization reagent for the analysis of carboxylic acids, including fatty acids, by HPLC with fluorescence detection. The underlying chemistry is a nucleophilic substitution reaction, specifically an esterification, where the carboxylate anion of the fatty acid acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the stilbene molecule. This reaction results in the formation of a fluorescent 4-stilbenemethyl ester of the fatty acid, with the release of a chloride ion.

This chemical modification serves two critical purposes in an analytical workflow:

-

Introduction of a Fluorophore : The stilbene moiety imparts strong fluorescent properties to the fatty acid, which is otherwise non-fluorescent, allowing for highly sensitive detection.

-

Improved Chromatographic Properties : The conversion of the polar carboxylic acid to a less polar ester enhances its retention on a reverse-phase HPLC column, leading to better separation from other sample components.

Proposed Reaction Mechanism

The esterification reaction is typically facilitated by a weak base or a phase-transfer catalyst. The base deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion. A catalyst, such as a crown ether, can be used to enhance the solubility and reactivity of the carboxylate in the organic solvent in which the reaction is usually performed.

A Hypothetical Protocol for Fatty Acid Derivatization

While a specific, validated protocol for this compound is not available in the literature, a robust and reliable procedure can be extrapolated from established methods for similar derivatizing agents. The following hypothetical protocol is designed to be a self-validating system, with clear steps for sample preparation, reaction, and analysis.

Step 1: Sample Preparation

-

Extraction : Extract total lipids from the biological sample (e.g., plasma, tissue homogenate) using a standard method, such as the Folch or Bligh-Dyer procedure.

-

Saponification : To analyze total fatty acids, saponify the lipid extract to release free fatty acids from their esterified forms (e.g., triglycerides, phospholipids). This is typically done by heating the extract with a solution of KOH in methanol.

-

Acidification and Extraction : Acidify the saponified sample to protonate the fatty acids, and then extract them into an organic solvent like hexane or diethyl ether.

-

Drying : Evaporate the organic solvent to dryness under a stream of nitrogen. The resulting residue contains the free fatty acids ready for derivatization.

Step 2: Derivatization Reaction

-

Reagent Preparation : Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable aprotic solvent, such as acetonitrile. Also, prepare a solution of a catalyst, such as potassium carbonate and a crown ether (e.g., 18-crown-6), in the same solvent.

-

Reaction Mixture : Re-dissolve the dried fatty acid extract in a small volume of acetonitrile. Add the this compound solution in excess to ensure complete reaction, followed by the catalyst solution.

-

Incubation : Cap the reaction vial tightly and incubate at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes). The optimal temperature and time would need to be determined empirically.

-

Quenching : After incubation, cool the reaction mixture to room temperature. The reaction can be stopped by adding a small amount of a weak acid to neutralize the catalyst.

Step 3: HPLC Analysis

-

Sample Preparation for Injection : The reaction mixture can be directly injected into the HPLC system, or it may be further purified by a simple solid-phase extraction (SPE) step to remove excess reagent and catalyst.

-

Chromatographic Conditions :

-

Column : A C18 reverse-phase column is typically used for separating fatty acid esters.

-

Mobile Phase : A gradient elution with a mixture of acetonitrile and water is a common choice.

-

Detection : A fluorescence detector is used. The excitation and emission wavelengths would be set based on the spectral properties of the stilbene fluorophore.

-

Anticipated Spectroscopic Properties

Based on the fluorescence of other stilbene derivatives, the following are the anticipated spectral properties for the 4-stilbenemethyl esters of fatty acids:

| Parameter | Anticipated Value |

| Excitation Wavelength (λex) | ~320-350 nm |

| Emission Wavelength (λem) | ~370-420 nm |

These values would need to be confirmed experimentally by scanning the fluorescence spectrum of the derivatized product.

Discussion: Benchmarking Against Established Reagents

While this compound presents a theoretically sound option for fatty acid derivatization, it is important to consider it in the context of currently available and widely validated reagents.

-

BODIPY-based Reagents : BODIPY-labeled fatty acids are commercially available and extensively used for live-cell imaging and tracking of lipid metabolism.[5][] They offer excellent photostability and high fluorescence quantum yields.

-

NBD-Cl (4-Chloro-7-nitrobenzofurazan) : This reagent reacts with amines and thiols but can also be used for some other nucleophiles. Its fluorescence is highly sensitive to the polarity of the environment.

-

ADAM (9-Anthryldiazomethane) : ADAM is a fluorescent diazoalkane that reacts with carboxylic acids to form fluorescent esters.[7] It has been a popular choice for the sensitive detection of fatty acids by HPLC.

The primary advantage of developing a protocol for this compound would be to expand the toolkit of fluorescent derivatization reagents, potentially offering different spectral properties, reactivity, or chromatographic behavior compared to existing options. However, without empirical validation, its performance in terms of reaction efficiency, stability of the derivative, and quantum yield remains theoretical.

Conclusion

This compound stands as a molecule with significant potential for use as a fluorescent derivatizing agent in analytical research, particularly for the analysis of carboxylic acids like fatty acids. Its stilbene core provides a fluorescent tag, and its chloromethyl group offers a reactive site for esterification. This guide has outlined the theoretical basis for its application, including a proposed reaction mechanism and a hypothetical, yet robust, experimental protocol.

It is crucial for the scientific community to recognize that while the principles discussed herein are sound, the specific application of this compound for this purpose requires empirical validation. Future research should focus on optimizing the derivatization reaction, characterizing the resulting fluorescent esters, and comparing the method's sensitivity and reliability against established techniques. Such work would be invaluable in determining whether this compound can transition from a molecule of theoretical potential to a validated tool in the analytical scientist's arsenal.

References

-

Lee, Y.-G., & Choi, J.-H. (2023). Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. Molecules, 28(9), 5543. [Link]

-

Halinski, L., et al. (2015). Evaluation of four derivatization methods for the analysis of fatty acids from green leafy vegetables by gas chromatography. Journal of Chromatography B, 990, 150-157. [Link]

-

AOCS Lipid Library. (2020). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]

-

ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. [Link]

-

Shinde, S., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723-1732. [Link]

- Google Patents. (n.d.).

Sources

- 1. Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fluorescent fatty acid conjugates for live cell imaging of peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]

An In-depth Technical Guide to the Fluorescence Mechanism of 4-Chloromethylstilbene

This guide provides a comprehensive exploration of the core fluorescence mechanism of 4-chloromethylstilbene, a derivative of the stilbene molecule. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental photophysical principles with field-proven insights to deliver a thorough understanding of this compound's luminescent properties. We will delve into the intricate interplay of electronic structure, conformational dynamics, and substituent effects that govern its emissive behavior.

The Stilbene Scaffold: A Foundation in Photochemistry

Stilbene and its derivatives are renowned in photochemistry for their characteristic trans-cis photoisomerization, a light-induced rotation around the central carbon-carbon double bond.[1] This process is a cornerstone for understanding light-driven molecular transformations and is fundamental to the design of molecular switches and photosensitive materials.[1] The photophysical behavior of stilbenes, including fluorescence, is intimately linked to this isomerization pathway.

The core of stilbene's photochemistry lies in the dynamics on the potential energy surfaces (PES) of its ground (S₀) and first excited singlet (S₁) states.[1] Upon absorption of a UV photon, the molecule is promoted from the ground state to the excited state. In the S₁ state, the molecule can relax through several pathways:

-

Fluorescence: Radiative decay from the S₁ state back to the S₀ state, emitting a photon.

-

Trans-Cis Isomerization: Torsional motion around the central C=C bond, leading to a non-radiative decay to the ground state and conversion between the trans and cis isomers.[1][2]

-

Other Non-radiative Pathways: Internal conversion and intersystem crossing.

The competition between these decay channels determines the fluorescence quantum yield of a stilbene derivative. For trans-stilbene itself, the primary deactivation process from the excited singlet state is isomerization, resulting in a relatively low fluorescence quantum yield.[3]

The Role of Substituents: Tailoring Photophysical Properties

The introduction of substituents onto the stilbene phenyl rings can dramatically alter the excited-state dynamics and, consequently, the fluorescence properties.[3][4][5] Electron-donating and electron-withdrawing groups can influence the energy of the excited state, the barrier to isomerization, and the rate of intersystem crossing.[3] For instance, the introduction of electron-donating groups, such as amino or methoxy groups, can lead to an increase in the fluorescence quantum yield by raising the energy barrier for the trans-cis isomerization.[3][4] Conversely, certain substituents can enhance non-radiative decay pathways, leading to fluorescence quenching.

The Fluorescence Mechanism of this compound

This compound is a stilbene derivative with a chloromethyl group (-CH₂Cl) at the para position of one of the phenyl rings. This substituent introduces a unique combination of electronic and steric effects that modulate the fluorescence properties of the stilbene core.

Electronic Effects of the 4-Chloromethyl Group

The chloromethyl group is generally considered to be a weak electron-withdrawing group due to the inductive effect of the electronegative chlorine atom. This can influence the electronic structure of the stilbene molecule in both the ground and excited states. The electron-withdrawing nature of the substituent can lead to a slight red-shift in the absorption and emission spectra compared to unsubstituted stilbene.

More significantly, the presence of the chlorine atom can introduce a "heavy-atom effect," which can promote intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). This enhanced intersystem crossing provides an additional non-radiative decay pathway, which would be expected to decrease the fluorescence quantum yield.

Potential Energy Surface and Isomerization Dynamics

The fundamental process governing the fluorescence of this compound is the competition between radiative decay (fluorescence) and non-radiative decay, primarily through trans-cis isomerization. The following diagram illustrates the key steps in the photoexcitation and relaxation of trans-4-chloromethylstilbene.

Caption: Potential Energy Surface for this compound Photoisomerization.

Upon excitation to the trans-S₁ state, the molecule can either fluoresce back to the trans-S₀ state or undergo a torsional motion around the central double bond towards a perpendicular intermediate state (S₁ Perpendicular). From this perpendicular geometry, it can then decay non-radiatively to the ground state, populating both the trans and cis ground states. The efficiency of fluorescence is inversely related to the efficiency of this isomerization pathway.

Experimental Protocols for Studying this compound Fluorescence

A thorough investigation of the fluorescence mechanism of this compound would involve a combination of steady-state and time-resolved spectroscopic techniques.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima, and the fluorescence quantum yield.

Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound in solvents of varying polarity (e.g., hexane, toluene, acetonitrile) to assess solvatochromic effects. The concentration should be low enough to avoid aggregation effects (typically in the micromolar range).

-

Absorption Spectroscopy: Record the UV-visible absorption spectrum using a spectrophotometer to determine the wavelength of maximum absorption (λ_max_abs).

-

Fluorescence Spectroscopy:

-

Excite the sample at its λ_max_abs.

-

Record the fluorescence emission spectrum to determine the wavelength of maximum emission (λ_max_em).

-

Measure the integrated fluorescence intensity.

-

-

Quantum Yield Determination: The fluorescence quantum yield (Φ_f) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The following equation is used:

Φ_f_sample = Φ_f_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ_f is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime (τ_f), which provides information about the rate of excited-state decay.

Methodology:

-

Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system.

-

Excitation: Excite the sample with a pulsed laser source at a wavelength corresponding to its absorption maximum.

-

Detection: Collect the fluorescence decay profile.

-

Data Analysis: Fit the decay curve to an exponential function to extract the fluorescence lifetime (τ_f). A multi-exponential decay may indicate the presence of multiple excited-state species or complex decay kinetics.

The following workflow diagram illustrates the experimental process for characterizing the fluorescence of this compound.

Caption: Experimental Workflow for Fluorescence Characterization.

Expected Photophysical Properties and Data Summary

Based on the known effects of similar substituents on the stilbene core, we can predict the general photophysical properties of this compound. The following table summarizes these expected properties. It is important to note that these are predictive values and would require experimental verification.

| Property | Expected Value/Trend | Rationale |

| λ_max_abs | ~300-320 nm | Similar to other para-substituted stilbenes. |

| λ_max_em | ~350-380 nm | A noticeable Stokes shift is expected. |

| Fluorescence Quantum Yield (Φ_f) | Lower than unsubstituted stilbene | The heavy-atom effect of chlorine is expected to enhance intersystem crossing, providing a non-radiative decay pathway and thus quenching fluorescence. |

| Fluorescence Lifetime (τ_f) | Shorter than stilbene analogs without heavy atoms | The increased rate of non-radiative decay (intersystem crossing) will shorten the excited-state lifetime. |

| Solvatochromism | Weak to moderate | The chloromethyl group imparts some polarity, which may lead to a slight red-shift in emission in more polar solvents. |

Conclusion

The fluorescence mechanism of this compound is a fascinating interplay of the inherent photophysics of the stilbene scaffold and the specific electronic and steric influences of the 4-chloromethyl substituent. While the core process is the competition between fluorescence and trans-cis isomerization, the presence of the chlorine atom is predicted to introduce a significant heavy-atom effect, promoting intersystem crossing and leading to a lower fluorescence quantum yield compared to unsubstituted stilbene. A comprehensive experimental investigation using steady-state and time-resolved fluorescence spectroscopy is necessary to fully elucidate the photophysical properties of this compound and validate these theoretical considerations. The insights gained from such studies will be invaluable for the rational design of novel fluorescent probes and photosensitive materials with tailored properties for various scientific and biomedical applications.

References

- An In-depth Technical Guide to the Trans-Cis Photoisomerization of Stilbene - Benchchem. (n.d.).

- Effect of Methoxy Substituents on the Excited State Properties of Stilbene. (n.d.).

- Isomerization of cis-stilbene in rare-gas clusters: direct measurements of trans-stilbene formation rates on a picosecond time scale. (n.d.).

- Fluorescence Enhancement of trans-4-Aminostilbene by N-Phenyl Substitutions - NTU scholars. (n.d.).

- of the excited-state dynamics of cis-stilbene Schematic representation... - ResearchGate. (n.d.).

- Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. (2021-02-16).

- Electronic effects on photochemistry: the diverse reaction dynamics of highly excited stilbenes and azobenzene - PubMed. (2011-03-30).

- Different timescales during ultrafast stilbene isomerisation in the gas and liquid phases revealed using time-resolved photoelectron spectroscopy - PMC - PubMed Central. (n.d.).

- Mechanism of the direct trans→cis photoisomerization of stilbene. Part 1.—Potential energy surfaces of the lowest excited states - RSC Publishing. (n.d.).

- Fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions: the "amino conjugation effect" - PubMed. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 5. Fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions: the "amino conjugation effect" - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Properties of (E)-4-Chloromethylstilbene

Introduction

(E)-4-Chloromethylstilbene is a derivative of stilbene, a diarylethene hydrocarbon consisting of a central ethene double bond substituted with a phenyl group on each carbon atom. The extended π-conjugation in the stilbene backbone gives rise to its characteristic photophysical properties, making it a valuable scaffold in materials science and medicinal chemistry. The introduction of a chloromethyl group at the 4-position of one of the phenyl rings modulates these properties, offering a reactive site for further functionalization while influencing the electronic and, consequently, the spectral characteristics of the molecule.

This technical guide provides a comprehensive overview of the principal spectral properties of (E)-4-chloromethylstilbene, including its Ultraviolet-Visible (UV-Vis) absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) spectra. This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also insights into the experimental considerations and the structural basis for the observed properties. While specific experimental data for 4-chloromethylstilbene is not abundantly available in the public domain, this guide will leverage data from closely related stilbene derivatives and established principles of spectroscopy to provide a robust predictive and analytical framework.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For π-conjugated systems like stilbene and its derivatives, the primary absorption band arises from a π → π* transition. The position (λmax) and intensity (molar absorptivity, ε) of this band are sensitive to the extent of conjugation and the nature of the substituents on the aromatic rings.[1][2]

Expected Absorption Properties

trans-Stilbene in hexane exhibits a strong absorption maximum (λmax) around 294-295.5 nm, with a molar absorptivity (ε) of approximately 29,000 to 34,010 L·mol⁻¹·cm⁻¹.[3][4] A second, stronger absorption band for stilbenes is typically observed at shorter wavelengths, often below the 200 nm cutoff of many spectrophotometers.[1]

For this compound, the chloromethyl group (-CH₂Cl) is expected to have a minor influence on the λmax compared to the parent stilbene. It is not a strongly electron-donating or withdrawing group and does not significantly extend the conjugation. Therefore, the λmax of (E)-4-chloromethylstilbene is predicted to be in a similar range, likely between 295 and 305 nm . The molar absorptivity is also expected to be high, in the order of 25,000 - 35,000 L·mol⁻¹·cm⁻¹ , characteristic of a highly probable π → π* transition.[4]

Solvent Effects (Solvatochromism)

The position of the λmax can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.[5] For non-polar stilbene derivatives, the solvent effect on the absorption spectrum is generally modest. However, for stilbenes with donor-acceptor substituents, a more pronounced bathochromic (red) shift is often observed in more polar solvents due to the stabilization of the more polar excited state.[4] While the chloromethyl group is not a strong electron-donating or -withdrawing group, slight shifts in λmax may be observed when transitioning from non-polar solvents like hexane to more polar solvents like ethanol or acetonitrile.

Experimental Protocol: UV-Vis Absorption Measurement

The following protocol outlines a standardized procedure for acquiring the UV-Vis absorption spectrum of this compound.

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of (E)-4-chloromethylstilbene.

Materials:

-

(E)-4-Chloromethylstilbene (solid)

-

Spectroscopic grade solvent (e.g., hexane, ethanol, or acetonitrile)

-

Volumetric flasks (e.g., 10 mL, 25 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount (e.g., 2-3 mg) of this compound and dissolve it in a known volume (e.g., 25 mL) of the chosen spectroscopic grade solvent to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.3 to 0.85).[5]

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Set the wavelength range for scanning (e.g., 200-400 nm).

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample solutions. Place it in the spectrophotometer and perform a baseline correction to subtract any absorbance from the solvent and the cuvette.

-

Sample Measurement:

-

Rinse the cuvette with a small amount of the most dilute sample solution before filling it.

-

Measure the absorbance of each of the diluted solutions, starting from the most dilute.

-

Record the full absorption spectrum for each concentration.

-

-

Data Analysis:

-

Identify the λmax from the spectra.

-

According to the Beer-Lambert law (A = εbc), plot a calibration curve of absorbance at λmax versus concentration.

-

The molar absorptivity (ε) can be calculated from the slope of the linear fit of this plot (slope = ε × b, where b is the path length, typically 1 cm).

-

Workflow for UV-Vis Analysis:

Caption: Workflow for determining λmax and molar absorptivity.

Fluorescence Spectroscopy

Fluorescence is the emission of light by a substance that has absorbed light. For trans-stilbene and its derivatives, fluorescence is a competitive process to trans-cis photoisomerization. The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed.[6]

Expected Fluorescence Properties

trans-Stilbene is weakly fluorescent in solution at room temperature, with a reported quantum yield of around 0.04 in hexane.[7] The fluorescence emission is typically a mirror image of the absorption band and is red-shifted, a phenomenon known as the Stokes shift.

The introduction of substituents can significantly impact the fluorescence quantum yield. For this compound, the heavy chlorine atom could potentially enhance intersystem crossing to the triplet state, which might lead to a lower fluorescence quantum yield compared to the parent stilbene. However, without experimental data, this remains a hypothesis. The emission maximum is expected to be in the range of 340-360 nm , based on the predicted absorption maximum.

Factors Influencing Fluorescence

-

Solvent: Similar to absorption, the fluorescence spectrum can be affected by solvent polarity.

-

Temperature: Lowering the temperature can increase the fluorescence quantum yield by decreasing the rate of non-radiative decay pathways, such as isomerization.[6]

-

Concentration: At high concentrations, quenching effects can lead to a decrease in fluorescence intensity.

Experimental Protocol: Fluorescence Measurement

Objective: To determine the excitation and emission maxima, and the relative fluorescence quantum yield of (E)-4-chloromethylstilbene.

Materials:

-

(E)-4-chloromethylstilbene

-

Spectroscopic grade solvent (e.g., cyclohexane)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

Volumetric flasks

-

Micropipettes

-

Fluorescence cuvettes (quartz, 1 cm path length, four polished sides)

-

Fluorometer

Procedure:

-

Solution Preparation:

-

Prepare a series of dilute solutions of both the this compound sample and the fluorescence standard in the appropriate solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Fluorometer Setup:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation and emission monochromators with appropriate slit widths.

-

-

Excitation Spectrum:

-

Set the emission monochromator to the estimated emission maximum (e.g., 350 nm).

-

Scan the excitation monochromator over a range (e.g., 250-340 nm) to find the excitation maximum.

-

-

Emission Spectrum:

-

Set the excitation monochromator to the determined excitation maximum.

-

Scan the emission monochromator from a wavelength slightly higher than the excitation wavelength to a longer wavelength (e.g., 320-500 nm) to obtain the emission spectrum and determine the emission maximum.

-

-

Quantum Yield Measurement (Relative Method):

-

Measure the integrated fluorescence intensity of both the this compound sample and the standard solution. Ensure the absorbance of both solutions at the excitation wavelength is similar and below 0.1.

-

The quantum yield (Φx) of the sample is calculated using the following equation: Φx = Φst * (Ix / Ist) * (A_st / A_x) * (η_x² / η_st²) where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Subscripts 'x' and 'st' refer to the sample and the standard, respectively.

-

-

Workflow for Fluorescence Quantum Yield Measurement:

Caption: Relative quantum yield determination workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectrum

The ¹H NMR spectrum of (E)-4-chloromethylstilbene is expected to show distinct signals for the vinylic, aromatic, and benzylic protons.

-

Vinylic Protons: The two protons on the double bond of a trans-stilbene are chemically equivalent and appear as a singlet. For trans-stilbene, this signal is typically around 7.1 ppm.[8] The trans geometry results in a large vicinal coupling constant (³JHH) of approximately 12-18 Hz, though this is not observed as a splitting pattern for the symmetric parent molecule.[8] For the asymmetrically substituted this compound, these protons are no longer chemically equivalent and should appear as two doublets, each with a large trans coupling constant.

-

Aromatic Protons: The aromatic protons will appear in the range of 7.2-7.6 ppm. The protons on the unsubstituted phenyl ring will likely show a complex multiplet pattern. The protons on the substituted ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

-

Benzylic Protons (-CH₂Cl): The two protons of the chloromethyl group are expected to appear as a sharp singlet further downfield than a typical methyl group due to the deshielding effect of the adjacent chlorine atom, likely in the range of 4.5-4.7 ppm .

Predicted ¹H NMR Data for (E)-4-Chloromethylstilbene:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂Cl | 4.5 - 4.7 | Singlet | - |

| Vinylic Protons | 7.0 - 7.3 | Doublets | ³J ≈ 12-18 |

| Aromatic Protons | 7.2 - 7.6 | Multiplets | - |

¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

-

Benzylic Carbon (-CH₂Cl): The carbon of the chloromethyl group is expected to appear in the range of 45-50 ppm .

-

Vinylic Carbons: The two carbons of the double bond should appear in the alkene region, typically between 125-130 ppm .

-

Aromatic Carbons: The aromatic carbons will resonate in the region of 126-140 ppm . The carbon attached to the chloromethyl group will be distinct from the other aromatic carbons.

Predicted ¹³C NMR Data for (E)-4-Chloromethylstilbene:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂Cl | 45 - 50 |

| Vinylic Carbons | 125 - 130 |

| Aromatic Carbons | 126 - 140 |

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of (E)-4-chloromethylstilbene for structural confirmation and assignment.

Materials:

-

(E)-4-chloromethylstilbene

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.

-

Add a small amount of TMS as an internal reference (0 ppm).

-

Transfer the solution to a clean NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to TMS at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to singlets for each carbon.

-

Process the data similarly to the ¹H spectrum.

-

NMR Sample Preparation Workflow:

Caption: General workflow for NMR sample preparation and data acquisition.

Synthesis Overview

(E)-4-Chloromethylstilbene is not a commonly available commercial compound, and its synthesis would typically be approached through standard stilbene synthesis methodologies followed by functionalization, or by using a functionalized starting material. A plausible synthetic route is the Wittig reaction, a widely used method for forming alkenes. This would involve the reaction of benzyltriphenylphosphonium chloride with 4-(chloromethyl)benzaldehyde. Alternatively, a Heck reaction between styrene and 4-chlorobenzyl chloride could be envisioned. Understanding the synthetic route is crucial for anticipating potential impurities, such as the (Z)-isomer or starting materials, which would have distinct spectral signatures.

Conclusion

The spectral properties of (E)-4-chloromethylstilbene are largely dictated by its trans-stilbene core. Its UV-Vis spectrum is expected to show a strong π → π* transition around 295-305 nm. The compound is likely to be weakly fluorescent, with an emission maximum in the 340-360 nm range. The ¹H and ¹³C NMR spectra will provide a clear fingerprint of its structure, with characteristic signals for the vinylic, aromatic, and benzylic protons and carbons. The experimental protocols provided in this guide offer a standardized approach to obtaining and interpreting the spectral data for this and related compounds. While specific experimental values for this compound are sparse in the literature, the principles and comparative data presented here provide a solid foundation for its characterization and use in research and development.

References

-

Roberts, J. C., et al. (2006). Methoxy-substituted stilbenes, styrenes, and 1-arylpropenes: photophysical properties and photoadditions of alcohols. The Journal of Organic Chemistry, 71(5), 1965-1973. Available at: [Link]

- Saltiel, J., & D'Agostino, J. T. (1972). Fluorescence and Trans-f Cis Isomerization Quantum Yields of Stilbene in Glycerol at Various Temperatures. Journal of the American Chemical Society, 94(18), 6445-6451.

-

Roberts, J. C., et al. (2006). Methoxy-Substituted Stilbenes, Styrenes, and 1-Arylpropenes: Photophysical Properties and Photoadditions of Alcohols. The Journal of Organic Chemistry, 71(5), 1965-1973. Available at: [Link]

-

Roberts, J. C., et al. (2006). Methoxy-substituted stilbenes, styrenes, and 1-arylpropenes: photophysical properties and photoadditions of alcohols. SciSpace. Available at: [Link]

- Abdel-Shafi, A. A., et al. (2009). Photophysical characterization of trans-4,4′-disubstituted stilbenes. Journal of Photochemistry and Photobiology A: Chemistry, 208(2-3), 133-143.

-

Daszkiewicz, M., et al. (2023). Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirfeld Surface Analysis. International Journal of Molecular Sciences, 24(8), 7293. Available at: [Link]

-

Kim, S. H., et al. (2017). Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. Molecules, 22(11), 1957. Available at: [Link]

-

Yang, D.-Y., et al. (2001). Fluorescence Enhancement of trans-4-Aminostilbene by N-Phenyl Substitutions. The Journal of Physical Chemistry A, 105(39), 8919-8927. Available at: [Link]

- Kawauchi, S., et al. (1991). Photophysical Properties of Silyl-Substituted Stilbene Derivatives. Chemistry Letters, 20(9), 1581-1584.

- BenchChem. (2025). Unraveling the Photochemistry of Stilbene Derivatives: A Comparative Guide to Quantum Yields. BenchChem.

- Rotta, R., et al. (2010). Configuration of stilbene derivatives by 1H NMR and theoretical calculation of chemical shifts. Journal of Molecular Structure, 975(1-3), 59-62.

- Siddiqui, S. A., et al. (2019). Benchtop NMR Spectroscopy and Spectral Analysis of the cis- and trans-stilbene Products of the Wittig Reaction.

- Amini, M., et al. (2012). Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry.

-

Oregon Medical Laser Center. (n.d.). trans-Stilbene. omlc.org. Available at: [Link]

-

Chegg. (2021). The starting material for this reaction is (E)-stilbene, or trans-stilbene... Chegg.com. Available at: [Link]

-

Wang, S., et al. (2018). Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthrenes and their[9][10] H-shift isomers. Chemical Science, 9(12), 3210-3217. Available at: [Link]

- Kvaran, Á., et al. (2000). 1H NMR and UV–Vis spectroscopy of chlorine substituted stilbenes: conformational studies. Journal of Molecular Structure, 553(1-3), 79-90.

- Matsushima, T., et al. (2016). Supporting Information for Air-Driven Potassium Iodide-Mediated Oxidative Photocyclization of Stilbene Derivatives. The Journal of Organic Chemistry.

- Chongqing Chemdad Co., Ltd. (n.d.). This compound 95. chemdad.com.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

- Aartsma, T. J., et al. (1995). FLN spectra (obtained at 4 K) of Chls b (upper trace) and a (lower trace) in THF.

- Liu, J., et al. (2013). Normalised UV/Vis absorption spectra of 4 and 6 recorded in CH 2 Cl 2 (a) and in thin neat fi lms (b).

- Hu, Y., et al. (2021). UV-vis absorption spectra of 2-4 measured in CH 2 Cl 2 at T = 293 K.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0013733). hmdb.ca.

- Gabbai, F. P., et al. (2005). UV/Vis absorption and fluorescence spectra of 4 in CHCl 3.

- ChemicalBook. (n.d.). 4-METHYLSTILBENE(4714-21-0) 1H NMR spectrum. chemicalbook.com.

- Guidechem. (n.d.). This compound 95 150253-59-1 wiki. guidechem.com.

-

Yildiz, N., et al. (2022). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Journal of Fluorescence, 32(3), 1109-1127. Available at: [Link]

- S, S., et al. (2020). UV–Vis absorption spectra of trans-stilbene (STB), DPAC and DPACS.

- Alagesan, M. (2017). Can anyone tell me the details of UV-Vis spectrum of 4-chloro benzyl alcohol.

-

Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. chemistry.msu.edu. Available at: [Link]

- S.N, S., et al. (2015). Synthesis and characterization of 4,4′-dihydroxy-α-methylstilbene crystal.

- Lichtenthaler, H. K. (2001). Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS Spectroscopy. Current Protocols in Food Analytical Chemistry.

- S.N, S., et al. (2010). Synthesis, Characterization and Crystal Structure Studies of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol.

- University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. utsc.utoronto.ca.

- ChemicalBook. (n.d.). This compound 95(150253-59-1)FT-IR. chemicalbook.com.

Sources

- 1. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 2. utsc.utoronto.ca [utsc.utoronto.ca]

- 3. omlc.org [omlc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fdbio-rptu.de [fdbio-rptu.de]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Solved The starting material for this reaction is | Chegg.com [chegg.com]

- 9. Methoxy-substituted stilbenes, styrenes, and 1-arylpropenes: photophysical properties and photoadditions of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Architecture of Light and Life: A Technical Guide to the Synthesis and Application of 4-Chloromethylstilbene Derivatives

Abstract

The stilbene scaffold, a deceptively simple 1,2-diphenylethylene core, represents a foundational pillar in the design of functional molecules. Its rigid, conjugated structure imparts unique photophysical properties and serves as a versatile template for biological interaction. The introduction of a chloromethyl group at the 4-position unlocks a gateway for extensive derivatization, transforming the parent 4-chloromethylstilbene into a powerful building block for advanced materials and targeted therapeutics. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis and diverse applications of this compound derivatives. We will dissect the key synthetic strategies, elucidating the mechanistic underpinnings of each approach to empower rational experimental design. Furthermore, we will journey through the ever-expanding landscape of their applications, from the development of novel anticancer agents to their role in cutting-edge materials science as fluorescent probes and components of organic light-emitting diodes (OLEDs).

The Strategic Importance of the this compound Scaffold

The inherent value of the this compound framework lies in the synergistic interplay of its constituent parts. The stilbene core, with its extended π-conjugated system, is the source of its characteristic fluorescence and photochemical reactivity.[1] The geometric isomers, cis (Z) and trans (E), exhibit distinct pharmacological activities and photophysical behaviors, with the trans isomer generally being the more thermodynamically stable and often more biologically active form.[2] The true synthetic versatility, however, is unlocked by the 4-chloromethyl group. This benzylic chloride is a highly reactive electrophilic site, amenable to nucleophilic substitution reactions. This allows for the facile introduction of a vast array of functional groups, enabling the precise tuning of the molecule's properties for specific applications.

Core Synthetic Methodologies: A Mechanistic Perspective

The synthesis of this compound derivatives can be broadly approached in two ways: by first constructing the core stilbene structure and then introducing the chloromethyl group, or by utilizing a pre-functionalized building block already containing the chloromethyl moiety. The latter is often more efficient. The primary methods for stilbene synthesis are olefination reactions and palladium-catalyzed cross-coupling reactions.

The Wittig Reaction: A Classic Approach to Olefin Synthesis

The Wittig reaction is a cornerstone of alkene synthesis, prized for its reliability and broad functional group tolerance.[3][4] The reaction facilitates the formation of a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone.[3]

Mechanism: The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[3]

Strategic Considerations: A common route to a this compound derivative via the Wittig reaction involves the reaction of 4-(chloromethyl)benzyltriphenylphosphonium chloride with a substituted benzaldehyde. The initial product is often a mixture of (E)- and (Z)-isomers.[3] Isomerization to the more stable trans-isomer can often be achieved through treatment with a catalytic amount of iodine and exposure to light.[3][5]

Experimental Protocol: Synthesis of (E)-4-Chloromethylstilbene via Wittig Reaction

| Step | Procedure | Reagents & Conditions | Purpose |